molecular formula C14H16ClN3O B2599389 2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one CAS No. 2411307-26-9

2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one

Cat. No.: B2599389
CAS No.: 2411307-26-9
M. Wt: 277.75
InChI Key: ALSUHDSKELAGOU-UHFFFAOYSA-N
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Description

2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one is a complex organic compound featuring an imidazoquinoline core. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized imidazoquinoline derivatives .

Scientific Research Applications

2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.

    Imidazo[2,1-b]thiazine: Exhibits significant biological activity and is used in medicinal chemistry.

Uniqueness

2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its imidazoquinoline core differentiates it from other similar compounds, providing unique opportunities for scientific research and applications.

Properties

IUPAC Name

2-chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9(15)14(19)18-7-3-4-10-11(18)5-6-12-13(10)16-8-17(12)2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSUHDSKELAGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2=C1C=CC3=C2N=CN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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